
Acide 5-(2H-1,3-benzodioxol-5-yl)-1-méthyl-1H-pyrazole-3-carboxylique
Vue d'ensemble
Description
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as 5-Methyl-1H-pyrazole-3-carboxylic acid, is a heterocyclic organic compound that is widely used in the fields of organic synthesis and medicinal chemistry. It is a versatile building block for a variety of compounds, including drugs and other biologically active compounds. This compound has been extensively studied due to its potential applications in a range of fields, including medicinal chemistry, drug discovery, and biotechnology.
Applications De Recherche Scientifique
Inhibition de la cyclooxygénase (COX)
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de la COX. Les enzymes COX sont cruciales dans la biosynthèse des prostaglandines, qui sont impliquées dans l'inflammation et la douleur. Les inhibiteurs de la COX peuvent avoir des applications thérapeutiques dans des affections comme l'arthrite et le rhumatisme .
Agents anti-inflammatoires
En raison de ses propriétés d'inhibition de la COX, ce composé peut servir d'agent anti-inflammatoire. Il pourrait être utilisé pour développer de nouveaux anti-inflammatoires non stéroïdiens (AINS) qui offrent des effets analgésiques, anti-inflammatoires et antipyrétiques .
Cytotoxicité contre les cellules cancéreuses
Le composé a montré une activité cytotoxique contre la lignée de cellules de carcinome cervical (HeLa). Cela suggère une application potentielle dans la recherche sur le cancer, en particulier dans le développement d'agents chimiothérapeutiques .
Synthèse de dérivés de la benzodioxole
La partie benzodioxole du composé est un précurseur précieux dans la synthèse de divers dérivés. Ces dérivés peuvent être explorés pour une gamme d'activités biologiques, y compris leur rôle en tant qu'inhibiteurs de la COX .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme standard ou matériau de référence en raison de sa structure et de ses propriétés bien définies. Il peut aider à l'étalonnage des instruments et à la validation des méthodes analytiques .
Mécanisme D'action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and may interact with certain proteins. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-diabetic effects. In addition, it has been shown to have antifungal, antiviral, and anti-allergic effects. Furthermore, it has been shown to have neuroprotective effects and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, it is a versatile building block for a variety of compounds, including drugs and other biologically active compounds. The main limitation of using this compound is that its mechanism of action is not fully understood.
Orientations Futures
The potential future directions for research on 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid include further exploration of its mechanism of action and its potential biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of this compound in the fields of medicinal chemistry, drug discovery, and biotechnology. Furthermore, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes and as a modulator of certain proteins. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases and conditions.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-9(5-8(13-14)12(15)16)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJMBCFMADCRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)

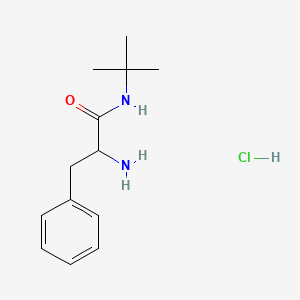
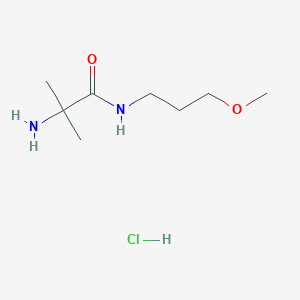
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
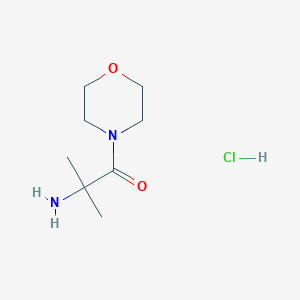
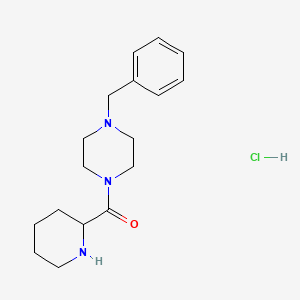
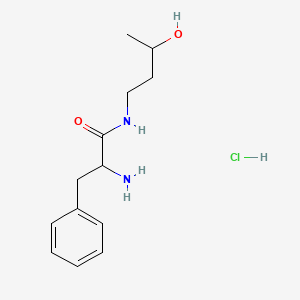
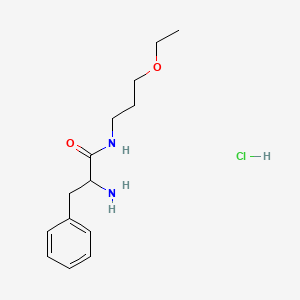
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)

![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
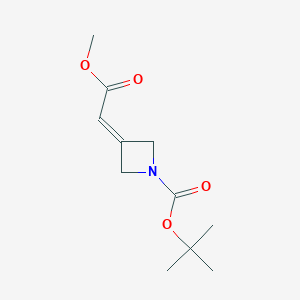
![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)